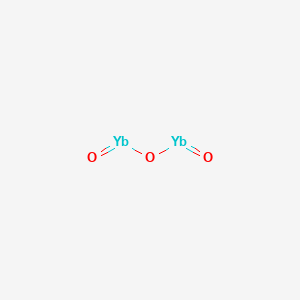
Erbium chloride (ErCl3), hexahydrate (8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a rare earth element compound that finds applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erbium chloride hexahydrate can be synthesized by reacting erbium oxide (Er2O3) with hydrochloric acid (HCl) under controlled conditions. The reaction typically involves heating the mixture to dissolve the erbium oxide and then crystallizing the resulting solution to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, erbium chloride hexahydrate is produced on a larger scale using similar methods but with optimized reaction conditions to ensure high purity and yield. The process involves the use of high-purity erbium oxide and hydrochloric acid, followed by crystallization and drying steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Erbium chloride hexahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Erbium chloride hexahydrate can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Substitution reactions involve replacing chlorine atoms in the compound with other ligands, often using ligands such as ammonia (NH3) or water (H2O).
Major Products Formed:
Oxidation: The oxidation of erbium chloride hexahydrate can produce erbium oxychloride (ErOCl) and other erbium oxides.
Reduction: Reduction reactions can yield metallic erbium (Er) or lower oxidation state erbium compounds.
Substitution: Substitution reactions can result in the formation of erbium complexes with different ligands.
Applications De Recherche Scientifique
Erbium chloride hexahydrate is widely used in scientific research due to its unique properties and applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in Friedel-Crafts-type reactions and Luche reductions.
Biology: Erbium chloride hexahydrate is employed in biological studies to investigate the effects of rare earth elements on biological systems.
Industry: The compound is used in the production of erbium-doped fiber amplifiers (EDFAs) for telecommunications and in the manufacturing of various electronic devices.
Mécanisme D'action
The mechanism by which erbium chloride hexahydrate exerts its effects depends on the specific application. For example, in catalysis, the compound acts as a Lewis acid, facilitating the formation of carbocation intermediates in Friedel-Crafts reactions. In biological systems, the compound may interact with cellular components, affecting various biochemical pathways.
Molecular Targets and Pathways Involved:
Catalysis: The compound targets carbocation intermediates and stabilizes them during the reaction process.
Biological Systems: The exact molecular targets and pathways in biological systems are still under investigation, but the compound may interact with enzymes and other cellular components.
Comparaison Avec Des Composés Similaires
Erbium chloride hexahydrate is similar to other rare earth element chlorides, such as ytterbium chloride (YbCl3), terbium chloride (TbCl3), and thulium chloride (TmCl3). it has unique properties that distinguish it from these compounds:
Erbium Chloride (ErCl3): Pink hygroscopic crystals, used in catalysis and electronic applications.
Ytterbium Chloride (YbCl3): Similar applications but different chemical properties and reactivity.
Terbium Chloride (TbCl3): Used in luminescent materials and other specialized applications.
Thulium Chloride (TmCl3): Used in nuclear medicine and other niche applications.
Erbium chloride hexahydrate stands out due to its specific catalytic properties and its role in advanced technological applications.
Propriétés
IUPAC Name |
trichloroerbium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRVGCUEJLYELA-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Er](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10025-75-9 |
Source


|
| Record name | Erbium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)








